molecular formula C21H24ClN3O2S B2435866 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride CAS No. 1215526-22-9

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride

Cat. No.: B2435866
CAS No.: 1215526-22-9
M. Wt: 417.95
InChI Key: AKSBQDVYFZDXNX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a morpholinoethyl group, and a phenylacetamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group. Finally, the phenylacetamide moiety is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative coupling reagents, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted morpholinoethyl derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA, while the morpholinoethyl group may enhance cell permeability. The phenylacetamide core can interact with various proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-2-phenylacetamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)-2-phenylacetamide hydrochloride

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is unique due to the presence of the morpholinoethyl group, which can enhance its solubility and bioavailability compared to similar compounds with different substituents. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S.ClH/c25-20(16-17-6-2-1-3-7-17)24(11-10-23-12-14-26-15-13-23)21-22-18-8-4-5-9-19(18)27-21;/h1-9H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSBQDVYFZDXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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